2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid
Overview
Description
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid, also known as CFPA, is a heterocyclic organic compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 g/mol . The IUPAC name for this compound is (3-chloro-5-fluoro-4-pyridinyl)acetic acid .
Synthesis Analysis
The synthesis of fluorinated pyridines like CFPA involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The InChI code for CFPA is 1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
CFPA has a molecular weight of 189.57 g/mol . The compound is well-defined, and its identity is not claimed confidential .Scientific Research Applications
Synthesis and Structural Analysis
Studies have demonstrated the utility of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid in the synthesis of complex molecular structures. For example, research led by Ghandi, Zarezadeh, and Taheri (2012) showcased the compound's involvement in a one-pot, three-component Ugi reaction, resulting in the formation of novel substituted indoloketopiperazine derivatives with moderate to high yields. This highlights the compound's versatility in creating biologically active structures through efficient synthetic pathways (Ghandi, Zarezadeh, & Taheri, 2012).
Chemical Reactions and Methodologies
The compound has been central to developing innovative chemical reactions and methodologies. Research by Daykin et al. (2010) described the iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine, leading to the synthesis of novel 2,3,4-triheteroarylpyridine scaffolds. This work underscores the potential of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid derivatives in constructing complex heteroaryl systems, which are crucial in medicinal chemistry and materials science (Daykin, Siddle, Ankers, Batsanov, & Bryce, 2010).
Development of Novel Compounds
Further research has focused on the synthesis of new compounds with potential therapeutic applications. For instance, Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives, starting from a chloro derivative. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant biological effects. This study exemplifies the broader utility of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid derivatives in drug discovery and development (Khalifa & Abdelbaky, 2008).
properties
IUPAC Name |
2-(3-chloro-5-fluoropyridin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPBSHHXAQWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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